
(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid is a heterocyclic compound that contains both a thiazole ring and a cyano group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation reaction of 1,3-thiazole-5-carbaldehyde with cyanoacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1,3-thiazole-5-carbaldehyde and cyanoacetic acid in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the reaction mixture.
- Heat the mixture under reflux for several hours.
- After completion, cool the reaction mixture and acidify it to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The cyano group and the thiazole ring can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of (2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their functional groups and biological activities.
Cyano-containing compounds: Compounds like cyanoacetic acid and cyanoacetamide contain the cyano group but lack the thiazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the thiazole ring and cyano group, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C7H4N2O2S |
|---|---|
Poids moléculaire |
180.19 g/mol |
Nom IUPAC |
2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11) |
Clé InChI |
SOTSJYLMOAUIJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)C=C(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)
![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)
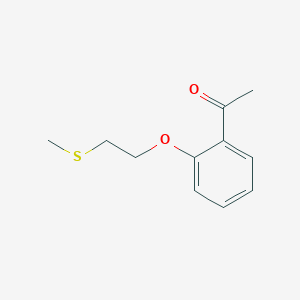
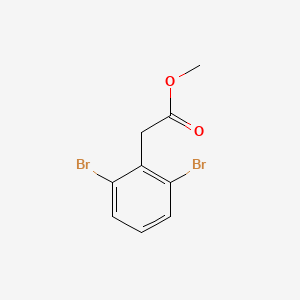
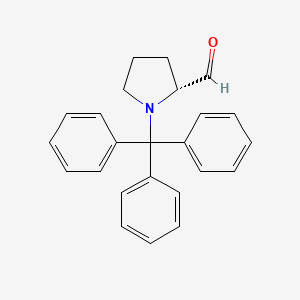

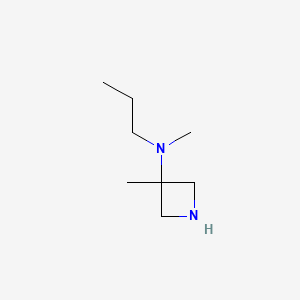
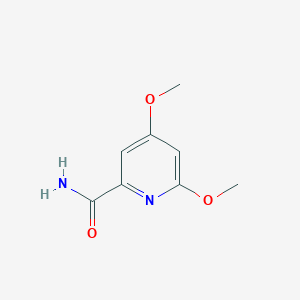
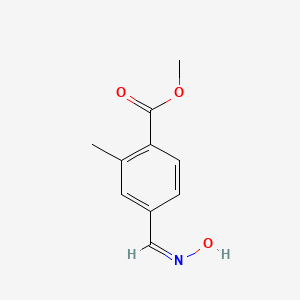
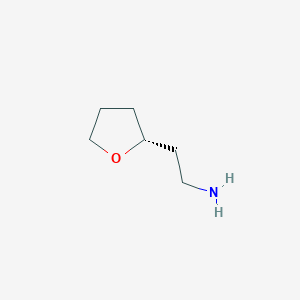
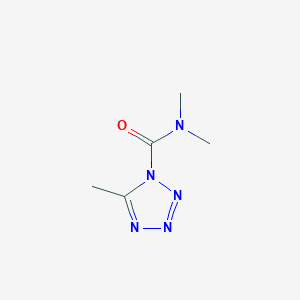
![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)
